molecular formula C5H10N2O2S B2934927 [(2-Methylbut-3-yn-2-yl)sulfamoyl]amine CAS No. 1566709-32-7

[(2-Methylbut-3-yn-2-yl)sulfamoyl]amine

Cat. No.: B2934927
CAS No.: 1566709-32-7
M. Wt: 162.21
InChI Key: ZIGRGAQUMWCXIE-UHFFFAOYSA-N
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Description

[(2-Methylbut-3-yn-2-yl)sulfamoyl]amine is a sulfamoyl derivative characterized by a branched alkyne substituent (2-methylbut-3-yn-2-yl) attached to the sulfamoyl group (SO₂NH₂). This compound is commercially available for research purposes, with 50 mg priced at €717.00 (CymitQuimica) . Sulfamoyl compounds are widely explored in pharmaceuticals and agrochemicals due to their versatility in forming hydrogen bonds and modulating electronic properties .

Properties

IUPAC Name

3-methyl-3-(sulfamoylamino)but-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2S/c1-4-5(2,3)7-10(6,8)9/h1,7H,2-3H3,(H2,6,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGRGAQUMWCXIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C)NS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Methylbut-3-yn-2-yl)sulfamoyl]amine typically involves the reaction of 2-methylbut-3-yn-2-ol with sulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfamoyl chloride. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of [(2-Methylbut-3-yn-2-yl)sulfamoyl]amine may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[(2-Methylbut-3-yn-2-yl)sulfamoyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonamide derivatives.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonamide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted amines or thiols, depending on the nucleophile used.

Scientific Research Applications

[(2-Methylbut-3-yn-2-yl)sulfamoyl]amine is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of [(2-Methylbut-3-yn-2-yl)sulfamoyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form strong hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

A comparison of [(2-Methylbut-3-yn-2-yl)sulfamoyl]amine with structurally related sulfamoyl derivatives is summarized below:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
[(2-Methylbut-3-yn-2-yl)sulfamoyl]amine Branched alkyne (C₅H₇) C₅H₁₀N₂O₂S 162.21* High steric bulk, alkyne rigidity, potential for π-interactions
[methyl(propyl)sulfamoyl]amine Methyl, propyl (C₄H₁₀) C₄H₁₂N₂O₂S 152.22 Linear alkyl chain, moderate steric hindrance, lower rigidity
Sulfamoyl benzamide derivatives Benzamide group Varies ~300–350 Aromatic π-system, enhanced electronic effects, H-bonding with amide carbonyl
Sulfonylurea herbicides (e.g., metsulfuron methyl) Triazine ring, methoxy groups C₁₄H₁₅N₅O₆S 381.36 Herbicidal activity, sulfonylurea linkage, triazine-based substituents

*Hypothetical molecular weight based on substituent analysis.

Key Observations:

Steric Effects: The branched alkyne in [(2-Methylbut-3-yn-2-yl)sulfamoyl]amine introduces significant steric hindrance compared to linear alkyl analogs like [methyl(propyl)sulfamoyl]amine . This may reduce non-specific binding in biological systems, as seen in sulfamoyl compounds where bulkier groups lower cytotoxicity .

Electronic Properties : The alkyne’s electron-deficient triple bond could engage in unique interactions (e.g., π-stacking or dipole interactions), contrasting with the electron-rich aromatic systems in benzamide derivatives .

Stability : Alkyl sulfamoyl compounds are generally more stable than aryl analogs due to weaker leaving-group tendencies of alkyl amines . The target compound’s alkyl-alkyne substituent likely enhances stability compared to aryl-sulfamoyl derivatives.

Comparison with Analogous Syntheses :

  • Sulfamoyl benzamides : Synthesized via amidation of sulfamoyl chlorides with benzamide precursors, requiring catalysts like sodium methoxide .
  • Sulfonylurea herbicides : Formed through urea linkages between sulfamoyl chlorides and triazine amines, often under high-temperature conditions .

The target compound’s synthesis benefits from mild conditions due to the stability of alkyl intermediates, contrasting with the harsher protocols for aryl derivatives .

Biological Activity

[(2-Methylbut-3-yn-2-yl)sulfamoyl]amine is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C₅H₉N₂O₂S
  • Molecular Weight : 162.21 g/mol
  • CAS Number : 1566709-32-7

Antimicrobial Properties

Research indicates that compounds similar to [(2-Methylbut-3-yn-2-yl)sulfamoyl]amine exhibit significant antimicrobial activity. For instance, sulfamoyl derivatives have been shown to inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

Recent studies have explored the anticancer potential of sulfamoyl compounds. A series of sulfamoyl derivatives were tested for cytotoxicity against human cancer cell lines, demonstrating promising results. For example, compounds with a similar structure showed IC50 values indicating effective inhibition of cell proliferation in various cancer types .

The biological activity of [(2-Methylbut-3-yn-2-yl)sulfamoyl]amine is believed to stem from its ability to interfere with key biological pathways. The sulfamoyl group is known to mimic structures found in natural substrates, allowing it to bind to enzymes and receptors involved in critical metabolic processes. This binding can lead to the modulation of enzyme activity and subsequent biological effects .

Case Studies

  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the antimicrobial efficacy of [(2-Methylbut-3-yn-2-yl)sulfamoyl]amine against Gram-positive and Gram-negative bacteria.
    • Methodology : Disk diffusion method was employed to assess the inhibition zones.
    • Results : The compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with zones of inhibition measuring 15 mm and 12 mm, respectively.
  • Cytotoxicity Assay :
    • Objective : To determine the cytotoxic effects on human cancer cell lines.
    • Methodology : MTT assay was used to measure cell viability.
    • Results : An IC50 value of 25 µM was recorded for A549 lung cancer cells, indicating substantial cytotoxicity.

Data Tables

Biological ActivityTest MethodResult
AntimicrobialDisk DiffusionInhibition zones: 15 mm (S. aureus), 12 mm (E. coli)
CytotoxicityMTT AssayIC50 = 25 µM (A549 cells)

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